Ethanone, 1-phenyl-2-(tributylstannyl)-
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Overview
Description
Ethanone, 1-phenyl-2-(tributylstannyl)- is an organotin compound with the molecular formula C20H34OSn and a molecular weight of 409.2 g/mol This compound is characterized by the presence of a phenyl group attached to an ethanone moiety, which is further substituted with a tributylstannyl group
Preparation Methods
The synthesis of Ethanone, 1-phenyl-2-(tributylstannyl)- typically involves the reaction of a phenyl-substituted ethanone with a tributylstannyl reagent under specific conditions. One common method is the Stille coupling reaction, which involves the use of palladium catalysts to facilitate the coupling of organotin compounds with organic halides . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a base like cesium carbonate to promote the reaction.
Chemical Reactions Analysis
Ethanone, 1-phenyl-2-(tributylstannyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield simpler organotin compounds.
Coupling Reactions: As mentioned earlier, the Stille coupling reaction is a significant reaction for this compound, allowing the formation of carbon-carbon bonds with organic halides.
Scientific Research Applications
Ethanone, 1-phenyl-2-(tributylstannyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology and Medicine: Organotin compounds have been studied for their potential biological activities, including antifungal and antibacterial properties. the specific applications of Ethanone, 1-phenyl-2-(tributylstannyl)- in biology and medicine require further research.
Industry: The compound can be used in the production of polymers and other materials where organotin compounds are required for their catalytic properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-phenyl-2-(tributylstannyl)- involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to form new bonds with other molecules. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction conditions .
Comparison with Similar Compounds
Ethanone, 1-phenyl-2-(tributylstannyl)- can be compared with other organotin compounds such as:
Tributyltin Chloride: Similar in structure but with a chloride substituent instead of the ethanone moiety.
Triphenyltin Hydroxide: Contains phenyl groups instead of butyl groups, leading to different chemical properties and applications.
Dibutyltin Dichloride: Lacks the phenyl group and has two chloride substituents, making it more reactive in certain conditions.
The uniqueness of Ethanone, 1-phenyl-2-(tributylstannyl)- lies in its combination of a phenyl group with a tributylstannyl group, providing a balance of reactivity and stability that is useful in various chemical reactions.
Properties
IUPAC Name |
1-phenyl-2-tributylstannylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O.3C4H9.Sn/c1-7(9)8-5-3-2-4-6-8;3*1-3-4-2;/h2-6H,1H2;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNIKTNUQSIPAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34OSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446643 |
Source
|
Record name | Ethanone, 1-phenyl-2-(tributylstannyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17851-99-9 |
Source
|
Record name | Ethanone, 1-phenyl-2-(tributylstannyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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